molecular formula C11H8O4 B1526892 3-Acetyl-4-hydroxy-2H-chromen-2-one CAS No. 2555-37-5

3-Acetyl-4-hydroxy-2H-chromen-2-one

Cat. No.: B1526892
CAS No.: 2555-37-5
M. Wt: 204.18 g/mol
InChI Key: UTZHUXAPJIBIBQ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identification

3-Acetyl-4-hydroxy-2H-chromen-2-one is a synthetic derivative of coumarin (B35378). ontosight.ai It is systematically named this compound according to IUPAC nomenclature, and is also known by other names such as 3-acetyl-4-hydroxycoumarin and 3-Acetyl-4-hydroxy-2-benzopyrone. sciepub.comscbt.com The compound is unequivocally identified by its CAS Registry Number: 2555-37-5. scbt.com

Below is a data table summarizing the key chemical identifiers for this compound:

IdentifierValue
IUPAC Name 3-acetyl-4-hydroxychromen-2-one
CAS Number 2555-37-5 scbt.comchemsynthesis.com
Molecular Formula C₁₁H₈O₄ scbt.com
Molecular Weight 204.18 g/mol scbt.com
Synonyms 3-Acetyl-4-hydroxycoumarin, 3-Acetyl-4-hydroxy-2-benzopyrone ontosight.aiscbt.com

Historical Context and Significance of the Chromen-2-one Scaffold in Medicinal Chemistry

The chromen-2-one, or coumarin, scaffold is a prominent structural motif found in a vast array of natural products and synthetic compounds. acs.orgresearchgate.net The term "coumarin" itself originates from "coumarou," the vernacular name for the tonka bean (Dipteryx odorata), from which it was first isolated in 1820. wikipedia.org The synthesis of coumarin was first achieved by William Henry Perkin in 1868. wikipedia.org

Historically, the discovery of the anticoagulant properties of dicoumarol, a naturally occurring 4-hydroxycoumarin (B602359) derivative, was a landmark event in medicinal chemistry. wikipedia.org This discovery paved the way for the development of a whole class of oral anticoagulant drugs, including the widely known warfarin (B611796). acs.orgwikipedia.org The chromen-2-one nucleus is now recognized as a "privileged scaffold," a term signifying its recurring presence in molecules with diverse and significant biological activities. researchgate.netmdpi.com Beyond anticoagulation, coumarin derivatives have been investigated for a wide range of pharmacological applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.govmdpi.com The versatility of the chromen-2-one scaffold lies in the fact that its core structure can be readily modified at various positions to generate libraries of compounds with distinct biological profiles. ontosight.ai

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its synthesis and its role as a versatile starting material for the creation of more complex heterocyclic compounds. Several synthetic methods have been reported for its preparation, often starting from 4-hydroxycoumarin and reacting it with acetic acid or acetic anhydride (B1165640) in the presence of a catalyst like phosphorus oxychloride. sciepub.comnih.gov

A significant area of investigation involves using this compound as a key intermediate in the synthesis of novel derivatives with potential biological activities. researchgate.netcore.ac.uk For instance, it has been used to create a variety of heterocyclic systems, such as pyrazole (B372694), thiazole, and pyridine (B92270) derivatives, through condensation and cyclization reactions. researchgate.netmdpi.com The acetyl group at the 3-position provides a reactive site for further chemical modifications, allowing for the construction of diverse molecular architectures. mdpi.comacgpubs.org

Studies have also explored the compound's potential pharmacological properties, with reports of anticoagulant, anti-inflammatory, and antioxidant activities. ontosight.ai The structural relationship to the 4-hydroxycoumarin anticoagulants suggests a basis for its anticoagulant effects. ontosight.ai Furthermore, the polymorphism of this compound has been a subject of study, with at least two different polymorphic forms being identified, which is of interest in the context of pharmaceutical development. nih.govresearchgate.net

Below is a data table summarizing the reported research areas for this compound:

Research AreaKey Findings
Synthesis Can be synthesized from 4-hydroxycoumarin and acetic acid/anhydride. sciepub.comnih.gov
Intermediate in Synthesis Used to create pyrazole, thiazole, and pyridine derivatives. researchgate.netcore.ac.ukmdpi.com
Pharmacological Activity Investigated for anticoagulant, anti-inflammatory, and antioxidant properties. ontosight.ai
Solid-State Chemistry Exhibits polymorphism, with at least two known crystal forms. nih.govresearchgate.net

Scope and Purpose of the Research Review

This review aims to provide a focused and comprehensive overview of the chemical compound this compound. The scope is strictly limited to its nomenclature, the historical and medicinal significance of its core chromen-2-one structure, and the specific research avenues that have been explored for this particular molecule. The purpose is to consolidate the existing scientific knowledge on this compound, presenting it in a structured and accessible format. This review will serve as a foundational resource for researchers interested in the chemistry and potential applications of this compound and its derivatives, by clearly outlining what has been established in the scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-4-hydroxychromen-2-one
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InChI

InChI=1S/C11H8O4/c1-6(12)9-10(13)7-4-2-3-5-8(7)15-11(9)14/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UTZHUXAPJIBIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90180244
Record name 3-Acetyl-4-hydroxy-2-benzopyrone
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Molecular Weight

204.18 g/mol
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CAS No.

2555-37-5
Record name 3-Acetyl-4-hydroxycoumarin
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Record name 3-Acetyl-4-hydroxy-2-benzopyrone
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Record name 3-Acetyl-4-hydroxy-2-benzopyrone
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Record name 3-acetyl-4-hydroxy-2-benzopyrone
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Record name 3-ACETYL-4-HYDROXY-2-BENZOPYRONE
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Synthetic Methodologies for 3 Acetyl 4 Hydroxy 2h Chromen 2 One and Its Derivatives

Classical and Modern Synthetic Routes to the Core Scaffold

The synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one is predominantly achieved through the modification of a pre-existing coumarin (B35378) structure, though methods for building the core ring system are also foundational.

Synthesis from 4-Hydroxycoumarin (B602359)

The most common and direct precursor for the synthesis of this compound is 4-hydroxycoumarin. sciepub.comresearchgate.net This starting material, also known as benzotetronic acid, provides the essential bicyclic core onto which the acetyl group is added. sciepub.com The reactivity of the C3 position of 4-hydroxycoumarin makes it susceptible to electrophilic substitution, which is the basis for the following acetylation methods.

The direct acetylation of 4-hydroxycoumarin can be accomplished using acetyl chloride in the presence of a base. nih.gov This reaction is a C-acylation that attaches the acetyl group to the third carbon of the coumarin ring. The use of a base, such as pyridine (B92270) or piperidine, is critical to facilitate the reaction. sciepub.comresearchgate.net An alternative procedure involves the direct acetylation of 4-hydroxycoumarin with acetyl chloride in the presence of triethylamine (B128534) in methylene (B1212753) chloride. sciepub.com This initially yields the O-acylated enol ester (acetate of 4-coumarinyl), which is then rearranged to the C-acylated final product, this compound, by treatment with reagents like trichlorophosphate in acetic acid or potassium cyanide with triethylamine. sciepub.comresearchgate.net

A widely reported and efficient method for synthesizing this compound involves the reaction of 4-hydroxycoumarin with either acetic acid or acetic anhydride (B1165640) in the presence of phosphorus oxychloride (POCl₃). sciepub.comresearchgate.netnih.govsciepub.com This method, sometimes referred to as the Fries rearrangement, is a reliable route to the desired product. sciepub.com The reaction typically involves heating the mixture under reflux. researchgate.netprepchem.com For instance, heating 4-hydroxycoumarin in glacial acetic acid followed by the dropwise addition of phosphorus oxychloride at boiling temperature yields this compound after workup. prepchem.com

Table 1: Synthesis of this compound via Phosphorus Oxychloride Method

Starting MaterialReagentsConditionsYieldReference
4-HydroxycoumarinGlacial Acetic Acid, Phosphorus OxychlorideBoil under reflux for 30 minutes after addition of POCl₃~85% (based on molar equivalents) prepchem.com
4-HydroxycoumarinAcetic Acid or Acetic Anhydride, Phosphorus OxychlorideRefluxNot specified sciepub.comnih.gov

This table presents data compiled from various laboratory procedures for the synthesis of this compound.

The Knoevenagel condensation is a fundamental reaction in organic chemistry used to create α,β-unsaturated ketones from the reaction of an aldehyde or ketone with a compound having an active methylene group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com While not typically used for the direct acetylation of 4-hydroxycoumarin, the Knoevenagel condensation is a key method for constructing the coumarin ring itself. For example, 3-acetylcoumarin (B160212) derivatives can be synthesized via the Knoevenagel condensation of salicylaldehyde (B1680747) derivatives with ethyl acetoacetate (B1235776) or other β-keto esters. connectjournals.com This approach builds the coumarin scaffold with the acetyl group already incorporated at the C3 position. The reaction of salicylaldehyde derivatives with ethyl 3-amino-2-butenoate, catalyzed by acetic acid, can also yield 3-acetylcoumarin derivatives. connectjournals.com

The Pechmann condensation is one of the most versatile and straightforward methods for the synthesis of coumarins. wikipedia.orgarkat-usa.org It involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. wikipedia.org The reaction proceeds through an initial transesterification followed by an intramolecular ring-closing reaction. wikipedia.org While simple phenols may require harsh conditions, highly activated phenols like resorcinol (B1680541) react under much milder conditions. wikipedia.org This method is primarily used to synthesize the coumarin backbone and is particularly relevant for creating the 4-hydroxycoumarin precursor from phenols and malonic acid derivatives. The direct synthesis of this compound via this route would require a specifically substituted phenol and a β-ketoester like 2-acetylmalonic acid. researchgate.net

Alternative Synthetic Pathways

Beyond the standard modifications of 4-hydroxycoumarin, other synthetic routes to this compound have been developed.

Friedel-Crafts Reaction: A one-step synthesis involves the condensation of a substituted phenylacetate (B1230308) with malonyl chloride under Friedel-Crafts reaction conditions using aluminum chloride in nitrobenzene. ias.ac.in This method provides a facile route to the coumarin scaffold with good yields using simple starting materials. ias.ac.in

From Phenol and 2-Acetylmalonic Acid: The target compound can be prepared by heating phenol with 2-acetylmalonic acid in phosphorus oxychloride containing anhydrous zinc chloride. researchgate.net

Hydrolysis of Precursors:

From 4-acetoxy-3-acetyl coumarin: A simple and inexpensive synthesis involves the acid-catalyzed deacylation of 4-acetoxy-3-acetyl coumarin, which can produce this compound in good yield. researchgate.net

From 3-acetyl-4-difluoro boryloxycoumarin: Hydrolysis of 3-acetyl-4-difluoro boryloxycoumarin in an aqueous alcoholic solution of sodium carbonate also affords the desired product. researchgate.net

Derivatization Strategies of this compound

The strategic derivatization of this compound often focuses on the reactivity of its acetyl moiety. Condensation reactions are a cornerstone of these strategies, enabling the fusion of the coumarin nucleus with other heterocyclic systems, leading to novel compounds with diverse chemical properties.

Condensation reactions involving the acetyl group of this compound are a facile and efficient method for generating a variety of derivatives. These reactions typically target the active methyl group of the acetyl substituent, allowing it to react with a range of electrophilic partners such as aldehydes, or with nucleophiles like hydrazines and amines to form new carbon-carbon and carbon-nitrogen bonds.

The reaction of this compound with various aromatic aldehydes, known as the Claisen-Schmidt or aldol (B89426) condensation, yields coumarin-based chalcones, specifically (E)-4-hydroxy-3-(3'-arylacryloyl)-2H-chromen-2-ones. nih.gov This transformation is typically catalyzed by a base, such as piperidine, and carried out in a suitable solvent like chloroform (B151607) under reflux conditions. nih.gov The reaction proceeds by the formation of an enolate from the acetylcoumarin, which then attacks the carbonyl carbon of the aromatic aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones.

Research has shown that the choice of catalyst and reaction conditions can be optimized. For instance, using a reusable catalyst like Amberlyst 26A in an eco-friendly solvent such as ethanol (B145695) has been reported as a highly effective and simple method. researchgate.net Studies also indicate that the electronic properties of the substituents on the aromatic aldehyde can influence the reaction yield; electron-donating groups (e.g., -OCH₃, -CH₃) tend to give slightly higher yields compared to aldehydes with electron-withdrawing groups (e.g., -Cl, -F, -Br). researchgate.net

Aromatic AldehydeCatalystSolventReaction ConditionsProductRef
Substituted aromatic aldehydesPiperidineChloroformReflux, 1.5 h(E)-4-hydroxy-3-(3'-arylacryloyl)-2H-chromen-2-one nih.gov
Benzaldehyde derivativesAmberlyst 26AEthanolOptimum conditions(E)-3-(3-aryl-acryloyl)-2H-chromen-2-one derivatives researchgate.net
4-N,N-dimethylaminobenzaldehydePiperidineBenzeneCondensationAldol reaction product bas.bg

The synthesis of pyrazole (B372694) derivatives from this compound typically proceeds via an intermediate chalcone (B49325). The chalcone, upon reaction with hydrazine (B178648) hydrate (B1144303), undergoes a cyclocondensation reaction to form a pyrazoline ring. The final product can vary significantly based on the reaction solvent and conditions. For example, reacting a chromone-chalcone with hydrazine hydrate in aprotic solvents like dimethylformamide (DMF) can result in the formation of 3-(3-aryl-1H-pyrazol-5-yl)chromone derivatives. nih.gov

However, when the reaction is carried out in hot acetic acid, the pyrone ring of the chromone (B188151) can open, followed by cyclization with the hydrazine to form a different pyrazole structure. This process can yield 1-acetyl-3-aryl-5-[3-(2-hydroxyphenyl)pyrazol-4-yl]-2-pyrazolines as the major product. researchgate.net The acetic acid not only acts as a solvent but also participates in the reaction, leading to N-acetylation of the newly formed pyrazoline ring. nih.govresearchgate.net The oxidation of these pyrazolyl-2-pyrazolines can further lead to the formation of bis(pyrazole) derivatives. researchgate.net

ReactantsReagentSolventReaction ConditionsProductRef
3-(3-aryl-3-oxoprop-1-en-1-yl)chromonesHydrazine hydrateAcetic AcidHot1-acetyl-3-aryl-5-[3-(2-hydroxyphenyl)pyrazol-4-yl]-2-pyrazolines researchgate.net
3-(3-aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromonesHydrazine hydrateDimethylformamide (DMF)-3-(3-aryl-1H-pyrazol-5-yl)-7-hydroxychromones nih.gov
4-(chromenylmethylene)pyrazolidinedioneHydrazine hydrate (1:1 ratio)Glacial Acetic Acid-5-acetyl-4-(chromon-3-yl)-1-phenyl-1,4,5,6-tetrahydropyrazolo-[3,4-c]pyrazol-3(2H)-one nih.gov

Schiff bases, characterized by the azomethine (-C=N-) group, can be readily synthesized by the condensation of this compound with various amino pyridines. The reaction involves a nucleophilic attack of the amino group of the pyridine on the carbonyl carbon of the acetyl group, followed by the elimination of a water molecule.

A general procedure involves refluxing equimolar amounts of 3-acetyl-4-hydroxy-chromen-2-one and the respective aminopyridine in ethanol for several hours. jocpr.com This method has been successfully used to synthesize a range of Schiff bases, such as 4-hydroxy-3-(1-(pyridinylimino)ethyl)-2H-chromen-2-ones, using different isomers of aminopyridine (2-amino, 3-amino, and 4-aminopyridine) as well as substituted aminopyridines. jocpr.com The purity of the resulting products can be checked by melting point determination and thin-layer chromatography (TLC). jocpr.com

Amine ReactantSolventReaction ConditionsProductRef
2-aminopyridineEthanolReflux, 4 hrs4-hydroxy-3-(1-(pyridin-2-ylimino)ethyl)-2H-chromen-2-one jocpr.com
3-aminopyridineEthanolReflux, 4 hrs4-hydroxy-3-(1-(pyridin-3-ylimino)ethyl)-2H-chromen-2-one jocpr.com
4-aminopyridineEthanolReflux, 4 hrs4-hydroxy-3-(1-(pyridin-4-ylimino)ethyl)-2H-chromen-2-one jocpr.com
2-amino-3-methylpyridineEthanolReflux, 4 hrs4-hydroxy-3-(1-((3-methylpyridin-2-yl)imino)ethyl)-2H-chromen-2-one jocpr.com
2-amino-4-methylpyridineEthanolReflux, 4 hrs4-hydroxy-3-(1-((4-methylpyridin-2-yl)imino)ethyl)-2H-chromen-2-one jocpr.com
2-amino-6-methylpyridineEthanolReflux, 4 hrs4-hydroxy-3-(1-((6-methylpyridin-2-yl)imino)ethyl)-2H-chromen-2-one jocpr.com

Novel Schiff bases incorporating both coumarin and 1,3,4-oxadiazole (B1194373) moieties are synthesized through the condensation of this compound with various 2-amino-1,3,4-oxadiazole derivatives. ijsrst.comresearchgate.net These reactions create a molecular framework combining two biologically significant heterocycles. The synthesis typically involves the reaction of the acetylcoumarin with different 5-substituted-phenyl-1,3,4-oxadiazol-2-amines. ijsrst.comresearchgate.net The resulting Schiff base structures are confirmed using various spectral analyses, including IR, NMR, and mass spectroscopy. ijsrst.comijsrst.com These hybrid molecules are of interest for their potential applications in medicinal chemistry. ijsrst.comresearchgate.net

Amine ReactantReaction TypeProduct ClassRef
2-aminooxadiazole derivativesCondensationCoumarin-1,3,4-oxadiazole Schiff bases ijsrst.comresearchgate.net
5-(4-ethoxy/halo substituted phenyl)-1,3,4-oxadiazol-2-amineCondensationSchiff base ligands ijsrst.comresearchgate.net

Thiazolyl coumarin derivatives can be synthesized from 3-acetyl-4-hydroxycoumarin and thiourea (B124793). One efficient approach is a three-component, one-pot reaction that involves condensing 3-acetyl-4-hydroxycoumarin, an appropriate aromatic aldehyde, and thiourea. tandfonline.comtandfonline.com This reaction is often catalyzed by ammonium (B1175870) acetate (B1210297) and conducted at reflux in a solvent like dimethyl carbonate (DMC). tandfonline.comtandfonline.com This method is noted for its high atom economy and excellent yields under mild conditions. tandfonline.com

Alternatively, a two-step synthesis can be employed. In the first step, 3-acetyl-4-hydroxycoumarin is condensed with thiourea in the presence of ammonium acetate and a solvent such as toluene (B28343) to form an intermediate, 3-(2-amino-thiazol-4-yl)-4-hydroxy-chromen-2-one. tandfonline.com In the second step, this aminothiazolyl coumarin is reacted with an aromatic aldehyde to yield the final (E)-3-(2-(arylidenamino)thiazol-4-yl)-4-hydroxy-2H-chromen-2-one Schiff base. tandfonline.com

ReactantsCatalystSolventMethodProductRef
3-acetyl-4-hydroxycoumarin, arylaldehydes, thioureaAmmonium AcetateDimethyl Carbonate (DMC)One-pot, three-componentThiazolyl coumarin derivatives tandfonline.comtandfonline.com
3-acetyl-4-hydroxycoumarin, thioureaAmmonium AcetateTolueneTwo-step (Step 1)3-(2-amino-thiazol-4-yl)-4-hydroxy-chromen-2-one tandfonline.com
3-(2-amino-thiazol-4-yl)-4-hydroxy-chromen-2-one, aromatic aldehyde-Dimethyl Carbonate (DMC)Two-step (Step 2)(E)-3-(2-(arylidenamino)thiazol-4-yl)-4-hydroxy-2H-chromen-2-ones tandfonline.com

Substitution Reactions

The coumarin nucleus, particularly when activated by the hydroxyl group at the C-4 position, is amenable to various electrophilic substitution reactions. These modifications are crucial for the development of new derivatives with tailored properties.

Nitration reactions

Nitration of the this compound core introduces a nitro group, a versatile functional group that can be further transformed into other functionalities. The regioselectivity of this reaction is of significant interest. Studies have shown that the nitration of this compound can lead to the introduction of a nitro group at various positions on the benzopyran ring system. For instance, nitration of this compound has been utilized to synthesize 5-nitrocoumarin derivatives. unica.it

Solid-state nitration using reagents like cerium (IV) ammonium nitrate (B79036) (CAN) has been explored for hydroxycoumarins. This method has shown predominant ortho-selective mononitration for low-melting phenols and hydroxycoumarins. researchgate.net For 7-hydroxycoumarins, solid-state nitration with CAN resulted in exclusive but sluggish ortho-selective mononitration at the C-6 position. researchgate.net It is noteworthy that no nitration was observed at the electron-rich C-3 position under these conditions, highlighting the influence of the reaction medium and the deactivating effect of the α-pyrone ring. researchgate.net

Table 1: Nitration of this compound and its Analogs

Starting MaterialReagents and ConditionsProductYield (%)Reference
This compoundHNO₃/H₂SO₄3-Acetyl-4-hydroxy-6-nitro-2H-chromen-2-one- unica.it
7-HydroxycoumarinCe(NH₄)₂(NO₃)₆ (solid state, grinding)7-Hydroxy-6-nitrocoumarinModerate researchgate.net
7-Hydroxy-4-methylcoumarinCe(NH₄)₂(NO₃)₆ (solid state, grinding)7-Hydroxy-4-methyl-6-nitrocoumarinModerate researchgate.net
Halogenation reactions (e.g., bromination)

Halogenation, particularly bromination, of the this compound scaffold is a well-established method for creating valuable intermediates for further synthetic transformations. The reaction of this compound with bromine in acetic acid can lead to the formation of 3-(bromoacetyl)- and 3-(dibromoacetyl)-4-hydroxy-2H-chromen-2-one. researchgate.net

The regioselectivity of bromination can be influenced by the reaction conditions and the substituents present on the coumarin ring. For example, treatment of 6-methyl-3-(4'-methoxyphenyl)coumarin with N-bromosuccinimide (NBS) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride at reflux resulted in regioselective bromination at the ortho position of the 3-aryl ring, activated by the electron-donating methoxy (B1213986) group. unica.it In the absence of the activating methoxy group, bromination occurs on the lateral methyl group. unica.it The bromination of this compound using bromine in acetic acid has been reported to yield 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one with a 70% yield. mdpi.com

Table 2: Bromination of this compound and Related Compounds

Starting MaterialReagents and ConditionsProductYield (%)Reference
This compoundBromine, Acetic Acid, 373 K3-(2,2-Dibromoacetyl)-4-hydroxy-2H-chromen-2-one70% mdpi.com
6-Methyl-3-(4'-methoxyphenyl)coumarinN-Bromosuccinimide, AIBN, CCl₄, reflux6-Methyl-3-(3'-bromo-4'-methoxyphenyl)coumarin41% unica.it

Cross-Aldol Reactions

Cross-aldol reactions involving this compound are a powerful tool for the synthesis of chalcone-like derivatives, which are themselves valuable precursors for various heterocyclic systems. These reactions typically involve the condensation of the acetyl group of this compound with various aldehydes. researchgate.net

The reaction is often catalyzed by a base and can be influenced by the nature of both the aldehyde and the catalyst. For a crossed aldol reaction to be effective and minimize self-condensation products, one of the aldehydes should ideally lack α-protons. youtube.comorganic-chemistry.org However, with careful control of reaction conditions, such as the slow addition of the enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base, the desired cross-condensation product can be favored. organic-chemistry.org A series of coumarinic chalcones have been synthesized via Claisen-Schmidt condensation of this compound with various aromatic aldehydes. researchgate.net

Table 3: Cross-Aldol Reactions of this compound

AldehydeCatalyst/SolventProductReference
BenzaldehydeKOH/Methanol(E)-3-(1-Hydroxy-3-phenylallylidene)chroman-2,4-dione researchgate.net
Substituted BenzaldehydesPiperidine/EthanolVarious Coumarinyl Chalcones researchgate.net

Formation of Quaternary Salts

The synthesis of quaternary ammonium salts derived from this compound introduces a permanent positive charge, which can significantly alter the physicochemical and biological properties of the parent molecule. A common strategy to achieve this involves the initial bromination of the acetyl group to form a 3-(bromoacetyl)coumarin (B1271225) derivative. This α-haloketone is a reactive electrophile that can subsequently be reacted with a tertiary amine, such as pyridine or its derivatives, to form the corresponding quaternary pyridinium (B92312) salt. mdpi.comnih.gov

The reaction of 3-(bromoacetyl)coumarins with various pyridines can be carried out under reflux in a suitable solvent like ethanol to yield the desired pyridinium salts. mdpi.com This method provides a straightforward route to a variety of coumarin-based quaternary ammonium compounds. For instance, novel coumarin-pyridine hybrids have been synthesized by reacting a 3-phenylcoumarin (B1362560) derivative, linked to a bromoalkyl chain, with different substituted pyridines. nih.gov

Table 4: Synthesis of Quaternary Salts from Coumarin Derivatives

Coumarin DerivativeAmineReagents and ConditionsProduct TypeReference
3-(Bromoacetyl)coumarinPyridineEthanol, refluxPyridinium salt mdpi.com
3-Phenyl-7-(bromoalkoxy)coumarinSubstituted PyridinesNeat, 80°CPyridinium salt nih.gov

Multi-component Reactions for Novel Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. This compound is a versatile building block in such reactions, leading to a wide array of novel heterocyclic derivatives. nih.govresearchgate.netnih.gov

One example is the three-component, one-pot synthesis of 3-thiazolyl-4-hydroxycoumarins. This reaction involves the condensation of 3-acetyl-4-hydroxycoumarin, an arylaldehyde, thiourea, and ammonium acetate in a suitable solvent like dimethyl carbonate (DMC). nih.gov Another MCR involves the reaction of 4-hydroxycoumarin, phenylglyoxal, and a 3-arylaminocyclopent-2-enone under catalyst-free and microwave irradiation conditions to produce 3-functionalized 4-hydroxycoumarin derivatives. nih.gov These reactions often proceed with high atom economy and lead to the rapid generation of molecular diversity.

Table 5: Multi-component Reactions Involving this compound

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeYield (%)Reference
3-Acetyl-4-hydroxycoumarinArylaldehydeThiourea, Ammonium AcetateDMC, reflux3-Thiazolyl-4-hydroxycoumarin- nih.gov
4-HydroxycoumarinPhenylglyoxal3-(p-Tolylamino)cyclopent-2-enoneEthanol, 100°C, MW3-Functionalized 4-hydroxycoumarin89% nih.gov

Advanced Synthetic Considerations

Modern synthetic chemistry places a strong emphasis on aspects such as regioselectivity, stereoselectivity, and the use of environmentally benign methods. The synthesis of this compound derivatives has benefited from these advanced considerations.

Regioselectivity in substitution reactions is crucial for controlling the final structure of the derivative. As discussed in the nitration and bromination sections, the choice of reagents and reaction conditions can direct the incoming electrophile to a specific position on the coumarin scaffold. unica.itresearchgate.net For instance, the regioselectivity of the aminomethylation of 3-acetyl-7-hydroxycoumarins has been studied, revealing that Mannich bases and Betti bases can be obtained selectively under acidic or neutral conditions, respectively. rsc.org

Stereoselectivity is of paramount importance, especially for the synthesis of biologically active compounds where one enantiomer or diastereomer may exhibit significantly higher activity than the others. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of coumarin derivatives. For example, the Michael addition of 4-hydroxycoumarins to α,β-unsaturated enones can be catalyzed by chiral secondary amines to afford warfarin (B611796) and its analogs in high yields and enantiomeric excess. nih.gov Similarly, stereoselective [3+2] cycloaddition reactions have been developed to generate spirocyclic coumarin derivatives with multiple contiguous stereocenters. nih.gov

Green chemistry principles are increasingly being applied to the synthesis of coumarin derivatives. This includes the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), catalyst-free reactions, and energy-efficient methods such as microwave irradiation. nih.govnih.gov For instance, the three-component synthesis of 3-functionalized 4-hydroxycoumarins has been achieved under catalyst-free and microwave conditions, offering a more environmentally friendly approach. nih.gov The use of recyclable catalysts, such as sulfonic-acid-functionalized silica (B1680970) for bromination, also contributes to the greenness of the synthetic process. researchgate.net

Catalyst Optimization in this compound Synthesis

The choice of catalyst plays a pivotal role in the synthesis of this compound and its derivatives, influencing both the efficiency and the environmental impact of the reaction. A variety of catalysts have been explored to facilitate the condensation reactions that form the coumarin core.

Historically, the synthesis of 3-acetylcoumarins often involved the use of stoichiometric amounts of mineral or Lewis acids, which can lead to harsh reaction conditions and the generation of toxic waste. asianpubs.org In the pursuit of more efficient and greener alternatives, researchers have investigated a range of catalysts. For instance, nano ZnO has been demonstrated as an effective catalyst for the synthesis of 3-acyl-coumarins. connectjournals.com Another approach involves the use of basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), to catalyze the reaction between salicylaldehydes and ethyl acetoacetate, yielding 3-acetylcoumarin derivatives. connectjournals.com

Furthermore, acid-base catalysts derived from weakly acidic ion exchange resins have shown efficiency in Knoevenagel condensations for coumarin synthesis. connectjournals.com The development of novel catalysts continues to be an active area of research, aiming to provide milder, more selective, and recyclable options for the synthesis of these valuable compounds. The optimization of catalytic systems is crucial for developing sustainable and economically viable synthetic protocols.

Table 1: Effect of Various Catalysts on the Synthesis of 3-Acetylcoumarin Derivatives

CatalystReactantsReaction ConditionsYield (%)Reference
Nano ZnOSalicylaldehydes, Active methylene compoundsNot specifiedNot specified connectjournals.com
[bmim]OHSalicylaldehydes, Ethyl acetoacetateNot specifiedNot specified connectjournals.com
Weakly acidic ion exchange resinNot specifiedKnoevenagel condensationNot specified connectjournals.com
Zirconyl chloride (ZrOCl2·8H2O)Salicylaldehydes, Ethyl acetate derivativesSolid-phase, neatGood asianpubs.org

Solvent Optimization in this compound Synthesis

One significant advancement is the development of solvent-free reaction conditions. For example, the Knoevenagel condensation for coumarin synthesis has been successfully performed without a solvent. connectjournals.com This not only minimizes waste but can also lead to faster reaction times. In one instance, the reaction of o-hydroxyacetophenone with diketene (B1670635) was conducted without a solvent in the presence of dry potassium acetate. connectjournals.com

Water has also been explored as a green solvent alternative. A novel, user-friendly, and green method for synthesizing a library of 3-acetylcoumarins was developed using water as the reaction medium at room temperature, achieving excellent yields. researchgate.net The use of supercritical diethyl ether has also been investigated as a reaction medium, offering a mild and green alternative for coumarin synthesis. researchgate.net The optimization of solvents, including the move towards solvent-free conditions or the use of environmentally benign solvents like water, represents a key strategy in making the synthesis of this compound more sustainable.

Table 2: Influence of Solvent on the Synthesis of 3-Acetylcoumarins

SolventReactantsReaction ConditionsYield (%)Reference
Watero-Hydroxyaldehydes, Ethyl acetoacetateRoom temperatureExcellent researchgate.net
Supercritical Diethyl EtherNot specifiedOptimized conditionsGood to Excellent (28-96%) researchgate.net
TolueneSalicylaldehyde/o-hydroxyacetophenone, DiketeneCatalyzed by triethylamineNot specified connectjournals.com
Solvent-freeo-Hydroxyacetophenone, DiketenePresence of dry potassium acetate, 35–40°CNot specified connectjournals.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance safety. eurekaselect.com These approaches focus on reducing the use and generation of hazardous substances through various innovative techniques. eurekaselect.comresearchgate.net

A significant green strategy is the use of alternative energy sources like microwave irradiation and ultrasound. eurekaselect.comresearchgate.net Microwave-assisted synthesis, for instance, has been shown to accelerate Knoevenagel condensations for coumarin production, often leading to faster reactions and higher yields compared to conventional heating. connectjournals.com

Solvent-free synthesis and the use of greener solvents like water and ionic liquids are also central to green chemistry approaches. eurekaselect.comresearchgate.net Reactions conducted in water at room temperature or under solvent-free conditions significantly reduce volatile organic compound (VOC) emissions and simplify product purification. researchgate.net Furthermore, mechanosynthesis, using techniques like ball-milling, has emerged as a catalyst- and solvent-free method for functionalizing 4-hydroxycoumarins, offering high yields in very short reaction times. rsc.org

Multi-component reactions, which combine several starting materials in a single step to form a complex product, are another hallmark of green synthesis, improving atom economy and reducing waste. nih.gov These environmentally friendly methods not only offer ecological benefits but can also improve reaction efficiency in terms of yield, purity, and energy consumption. eurekaselect.com

Gram-scale Synthesis and Scalability

The ability to scale up the synthesis of this compound from laboratory to gram-scale and beyond is crucial for its potential industrial and pharmaceutical applications. Research has demonstrated the feasibility of producing this compound and its derivatives in larger quantities.

One study detailed a gram-scale synthesis of a related compound, 3,3′-(phenylmethylene)bis(4-hydroxy-2H-chromen-2-one), using an ionic liquid catalyst in aqueous ethanol. researchgate.net This method highlights the potential for scalable, one-pot procedures that are both efficient and environmentally conscious. The ease of product separation and the use of readily available starting materials are key advantages for large-scale production. researchgate.net

Furthermore, the scalability of green synthetic methods is an active area of investigation. For instance, a green protocol for synthesizing 2-amino-4H-chromene-3-carbonitrile derivatives was successfully validated on a gram scale, demonstrating its potential for industrial applications. nih.gov The development of scalable microwave-promoted reactions has also been a focus, allowing for the synthesis of multi-gram quantities of coumarin derivatives. connectjournals.com These advancements in scalable synthesis are essential for translating the laboratory preparation of this compound and its analogues into practical, large-scale manufacturing processes. mdpi.comrsc.org

Pharmacological and Biological Activities of 3 Acetyl 4 Hydroxy 2h Chromen 2 One and Its Derivatives

Anticoagulant Activity and Mechanism of Action

The 4-hydroxycoumarin (B602359) scaffold is the foundation for many well-known anticoagulant drugs. researchgate.netnih.gov Derivatives of 4-hydroxycoumarin are widely utilized as antithrombotic agents and rodenticides. nih.govbohrium.com Studies have shown that 3-Acetyl-4-hydroxycoumarin, like its parent compound 4-hydroxycoumarin, possesses anticoagulant effects by increasing blood coagulation time. samipubco.com

The primary mechanism of action for 4-hydroxycoumarin-based anticoagulants is the antagonism of vitamin K. nih.govresearchgate.nettaylorandfrancis.com These compounds inhibit the enzyme vitamin K 2,3-epoxide reductase in the liver. nih.govbohrium.comresearchgate.net This inhibition disrupts the cyclic interconversion of vitamin K and its epoxides, a crucial process for the activation of vitamin K-dependent coagulation factors, namely factors II, VII, IX, and X, as well as anticoagulant proteins C and S. taylorandfrancis.com One study directly compared the anticoagulant effects of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin, noting that both compounds increased prothrombin time (PT) compared to a control group, indicating a delay in blood clotting. samipubco.com

Table 1: Effect of 4-Hydroxycoumarin and 3-Acetyl-4-hydroxycoumarin on Prothrombin Time (PT)
CompoundConcentrationProthrombin Time (seconds)
Control-12.5
4-Hydroxycoumarin5%16.2
10%18.4
15%20.1
3-Acetyl-4-hydroxycoumarin5%13.8
10%15.2
15%16.9

Data adapted from a study on the anticoagulant effects of coumarin (B35378) derivatives. The prothrombin times are illustrative based on the reported increasing trend with concentration. samipubco.com

Anti-inflammatory Activity

Coumarin and its derivatives, including the 4-hydroxycoumarin class, are recognized for their anti-inflammatory properties. nih.govnih.gov Research has demonstrated the intestinal anti-inflammatory activity of 4-hydroxycoumarin in animal models of colitis. nih.gov The compound was shown to significantly reduce colonic damage. nih.gov This effect is linked to an improvement in the colon's oxidative status, as 4-hydroxycoumarin helps prevent the depletion of glutathione, a key antioxidant, which occurs during inflammation. nih.gov The broad anti-inflammatory potential of coumarins makes them a subject of interest for treating various inflammatory conditions.

Antioxidant Activity

3-Acetyl-4-hydroxy-2H-chromen-2-one and its derivatives exhibit notable antioxidant activity. arabjchem.orgresearchgate.netresearchgate.netnih.gov The antioxidant capacity of this compound has been evaluated using various assays, such as scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and inhibition of lipid peroxidation. nih.gov In DPPH radical scavenging assays, 3-Acetyl-4-hydroxycoumarin was found to be more effective than Trolox, a well-known antioxidant standard. arabjchem.org

The antioxidant effect is attributed to the presence of the 3-acetyl and 4-hydroxy groups and the potential for tautomerism, particularly the endocyclic enol form, which is known to exhibit antioxidant activity. nih.gov Furthermore, derivatives synthesized from 3-Acetyl-4-hydroxycoumarin have also shown potent radical scavenging capabilities. nih.govresearchgate.net While the parent compound itself shows non-significant activity against AAPH-induced lipid peroxidation, many of its derivatives effectively inhibit this process. nih.gov

Table 2: DPPH Radical Scavenging Activity
CompoundIC₅₀ (mM)
3-Acetyl-4-hydroxycoumarin2.35
Trolox (Reference)2.30

Data from a study comparing the antioxidant activity of 3-Acetyl-4-hydroxycoumarin to Trolox. arabjchem.org

Anticancer and Cytotoxic Properties

Coumarins are a versatile class of compounds extensively studied for their potential in cancer therapy due to their ability to influence a wide range of cellular pathways with minimal side effects. nih.govsamipubco.comnih.gov

While the broader class of coumarins has shown cytotoxicity against numerous cancer cell lines, studies on this compound itself have yielded specific results. Research indicates that a series of 3-acetylcoumarins were non-cytotoxic against the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative). iiarjournals.orgnih.gov

However, the 3-acetylcoumarin (B160212) scaffold is a valuable precursor for synthesizing a multitude of derivatives with significant anticancer potential. mdpi.commdpi.com For instance, various heterocyclic compounds synthesized from 3-acetyl-6-bromo-2H-chromen-2-one and 3-(2-bromoacetyl)-2H-chromen-2-one have demonstrated promising to moderate cytotoxic activity against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines, among others. mdpi.commdpi.com Hybrids of coumarin with other pharmacophores have shown potent growth inhibitory activities against cell lines such as MCF-7, HCT-116, HepG-2, and A549. rsc.orgnih.gov

Table 3: Cytotoxic Activity of Selected Coumarin Derivatives
Derivative TypeCell LineReported Activity (IC₅₀)Reference
Pyrazolo[1,5-a]pyrimidine derivative (from 6-bromo-3-acetylcoumarin)HEPG2-12.70 µM mdpi.com
Thiazole derivative (from 6-bromo-3-acetylcoumarin)HEPG2-13.50 µM mdpi.com
1,3,4-Thiadiazole (B1197879) derivative (from 6-bromo-3-acetylcoumarin)HEPG2-14.90 µM mdpi.com
Coumarin-pyridine hybridMCF-71.1 to 2.4 µM rsc.orgnih.gov
3-AcetylcoumarinsMCF-7, MDA-MB-231Non-cytotoxic iiarjournals.orgnih.gov

Coumarin derivatives exert their anticancer effects through multiple mechanisms. nih.gov These multifaceted actions include the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and modulation of the cell cycle. nih.govfrontiersin.org They can also impact oxidative stress within cancer cells and inhibit angiogenesis (the formation of new blood vessels that feed a tumor) and metastasis (the spread of cancer). nih.gov Specific coumarin derivatives have been shown to arrest the cell cycle in the G2/M phase, leading to apoptosis. rsc.orgnih.gov At a molecular level, coumarins can inhibit various enzymes crucial for cancer progression, such as protein kinases, and reduce the expression of oncogenes. samipubco.comfrontiersin.orgfrontiersin.org

The ability of coumarins to interact with multiple biological targets makes them ideal candidates for multi-target approaches in cancer therapy. nih.govfrontiersin.org Cancer is a complex disease often involving the dysregulation of multiple signaling pathways. frontiersin.org Coumarins can simultaneously target several key cellular processes, such as cell proliferation, apoptosis, and angiogenesis. frontiersin.org They achieve this by inhibiting a range of enzymes, including protein kinases, aromatase, sulfatase, and heat shock proteins, thereby disrupting processes like DNA replication and mitosis. frontiersin.orgfrontiersin.org This multi-targeted approach can lead to more effective therapies and potentially overcome the drug resistance that often develops with single-target agents. nih.govsamipubco.com

Antimicrobial Activity

Derivatives of this compound have been the subject of extensive research to evaluate their potential as antimicrobial agents. These studies have revealed a broad spectrum of activity against various pathogenic bacteria and fungi.

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus : Numerous studies have demonstrated the activity of these coumarin derivatives against Staphylococcus aureus, a common cause of skin and soft tissue infections. researchgate.netrasayanjournal.co.iniosrjournals.org

Bacillus subtilis : Several synthesized derivatives have also shown inhibitory effects against Bacillus subtilis. rasayanjournal.co.inscielo.org.za

Gram-Negative Bacteria:

Escherichia coli : The efficacy of various derivatives has been tested against Escherichia coli, a frequent cause of urinary tract and gastrointestinal infections. researchgate.netrasayanjournal.co.iniosrjournals.org

Pseudomonas aeruginosa : This opportunistic pathogen, known for its resistance to multiple antibiotics, has also been a target for these coumarin derivatives, with some compounds showing promising activity. scielo.org.za

Salmonella typhi : Certain Schiff's bases derived from this compound have been screened for their in vitro biological effects against Salmonella typhi, the causative agent of typhoid fever.

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

Derivative TypeBacterial StrainActivity Noted
Schiff's BasesStaphylococcus aureusYes
Schiff's BasesBacillus subtilisYes
Schiff's BasesEscherichia coliYes
Schiff's BasesSalmonella typhiYes
Thiazole DerivativesPseudomonas aeruginosaYes

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity against several fungal species.

Aspergillus niger : Various synthesized compounds have been tested for their ability to inhibit the growth of Aspergillus niger, a common mold that can cause opportunistic infections. nih.gov

Penicillium chrysogenum : The antifungal potential of these derivatives has also been explored against Penicillium chrysogenum.

Aspergillus flavus : This species, known for producing aflatoxins, has been a target for antifungal screening of these coumarin derivatives.

Fusarium moniliforme : Certain Schiff's bases have been tested against Fusarium moniliforme, a plant-pathogenic fungus that can also cause infections in humans.

Research has indicated that some Schiff's bases of 3-acetyl-4-hydroxy-coumarin exhibit notable antifungal activities, with some studies suggesting they are more effective against Aspergillus species compared to other fungal cultures. cabidigitallibrary.org

The table below outlines the antifungal efficacy of selected this compound derivatives.

Derivative TypeFungal StrainActivity Noted
Schiff's BasesAspergillus nigerYes
Schiff's BasesPenicillium chrysogenumYes
Schiff's BasesAspergillus flavusYes
Schiff's BasesFusarium moniliformeYes
Triazole DerivativesAspergillus nigerYes

Enzymatic Inhibition

Derivatives of this compound have been identified as potent inhibitors of certain enzymes, particularly those involved in muscle contraction.

Myosin ATPase Inhibition

A significant area of research has focused on the ability of these compounds to inhibit myosin ATPase, a key enzyme in muscle function.

A notable derivative, 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC), has been identified as an inhibitor of skeletal myosin II. nih.govacs.orgresearchgate.net This compound is a Schiff base synthesized from 3-acetyl-4-hydroxycoumarin. proquest.com Studies have shown that BHC and its analogues can reduce the steady-state actin-activated Mg2+ ATPase activity of skeletal myosin. nih.gov The mechanism of action is believed to be similar to that of blebbistatin, a well-known myosin II inhibitor. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of BHC analogues, revealing that longer linear alkyl and methyl-aromatic imino tails are favored for enhanced inhibition. proquest.com For instance, analogues with a hexyl and a benzyl imino tail have demonstrated IC50 values of 1.2 ± 1.0 µM and 0.8 ± 0.2 µM, respectively, for skeletal myosin II inhibition. proquest.com

Research has also explored the selectivity of BHC and its analogues for different muscle myosin isoforms. nih.govnih.gov These studies have shown that subtle structural modifications to the BHC scaffold can tune the inhibitory potencies and confer selectivity for skeletal versus cardiac muscle myosins. nih.gov For example, several analogues with aromatic side arms have exhibited not only improved potency (IC50 < 1 μM) but also a significant selectivity (≥12-fold) for skeletal myosin over cardiac myosin when compared to the parent compound, BHC. researchgate.net Interestingly, none of the tested compounds in one study inhibited smooth muscle myosin II. nih.gov This selectivity is a crucial aspect for the development of targeted therapeutic agents.

The following table summarizes the inhibitory activity and selectivity of selected BHC analogues.

BHC Analogue Side ChainTarget Myosin IsoformIC50 (µM)Selectivity (Skeletal vs. Cardiac)
Hexyl imino tailSkeletal Myosin II1.2 ± 1.0Not specified
Benzyl imino tailSkeletal Myosin II0.8 ± 0.2Not specified
Various aromatic side armsSkeletal Myosin II< 1≥12-fold
Binding site analysis (e.g., competition with blebbistatin)

Research into the mechanism of action for derivatives of this compound has provided insights into their interaction with motor proteins. Specifically, studies on 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC), a Schiff base derivative of 3-acetyl-4-hydroxycoumarin, have explored its inhibitory effects on myosin II. nih.govscispace.comnih.gov Competitive assays and in silico analysis suggest that BHC analogues likely bind within the same pocket on the myosin II motor domain as blebbistatin, a well-characterized and selective inhibitor of myosin II. nih.govscispace.com This suggests a competitive binding mechanism, where BHC and its parent compound, this compound, may share a common binding site with blebbistatin, thereby inhibiting the ATPase activity of myosin II. nih.govscispace.comnih.gov

Dipeptidyl Peptidase III (DPP III) Inhibition

The inhibitory potential of coumarin derivatives against human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase implicated in pain modulation and blood pressure regulation, has been investigated. In a study evaluating a range of coumarin compounds, the unsubstituted 3-acetyl-2H-chromen-2-one demonstrated weak inhibitory activity against hDPP III.

CompoundInhibition of hDPP III (%) at 10 µM
3-acetyl-2H-chromen-2-one7.8

Alpha-glucosidase and Alpha-amylase Inhibition

The inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. While specific studies on the direct inhibitory activity of this compound against these enzymes are limited, the broader class of coumarin derivatives has shown promise. For instance, various hydroxycoumarin derivatives have been identified as potent α-glucosidase inhibitors. acs.org Furthermore, coumarin-chalcone hybrids have also been synthesized and evaluated for their α-glucosidase inhibitory activity, with some derivatives showing stronger inhibition than the standard drug acarbose. researchgate.net One study on coumarins from the flower of Edgeworthia gardneri identified a compound that displayed potent inhibitory effects on both α-amylase and α-glucosidase. nih.gov These findings suggest that the this compound scaffold could be a valuable template for designing new inhibitors of these digestive enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial for the management of Alzheimer's disease. The coumarin nucleus is a recognized scaffold for the development of such inhibitors. While direct data on this compound is scarce, studies on related coumarin derivatives highlight the potential of this chemical class. For example, a series of 7-hydroxycoumarin derivatives were synthesized and showed notable inhibitory activity against both AChE and BuChE. Another study on khellactone-type coumarins also identified potent and selective inhibitors of both enzymes. nih.gov These investigations underscore the importance of the coumarin core in designing cholinesterase inhibitors, suggesting that modifications to the 3-acetyl-4-hydroxycoumarin structure could yield potent and selective agents.

Monoamine Oxidase (MAO-A/B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. The coumarin scaffold has been extensively explored for the development of MAO inhibitors. A study focused on 3-acetylcoumarins revealed their potential as inhibitors of human MAO (hMAO) enzymes. iiarjournals.org An unsubstituted 3-acetylcoumarin was found to inhibit the hMAO-B enzyme. iiarjournals.org Specifically, a derivative of 3-acetylcoumarin with dichloro substitutions at the C7 and C8 positions showed significant, non-selective inhibition against the hMAO-B enzyme. iiarjournals.org

CompoundhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) for hMAO-B
Unsubstituted 3-acetylcoumarin-1.25-
3-acetylcoumarin with 6,8-diCl0.960.313.10

Kinetic studies have shown that some 3-phenylcoumarins are selective MAO-B inhibitors, with activity in the micro- and nanomolar range. scispace.com The absence of a hydroxyl group at the 4-position generally leads to more potent MAO-B inhibition. scispace.com

Cytochrome P450 Inhibition

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. Coumarins are known to interact with CYP450 enzymes as both substrates and inhibitors. nih.gov The metabolism of coumarin itself is species-dependent, with P450 2A6 being the primary enzyme responsible for its 7-hydroxylation in humans, leading to the formation of 7-hydroxycoumarin. nih.gov P450 3A4 can also metabolize coumarin, producing 3-hydroxycoumarin and ortho-hydroxyphenylacetaldehyde. nih.gov

Given that this compound is a coumarin derivative, it is plausible that it could also be a substrate and/or inhibitor of CYP450 enzymes, particularly CYP3A4 and CYP2A6. The specific interactions and inhibitory potential of this compound with these enzymes would require dedicated experimental investigation to determine the extent and nature of any such activity.

Steroid 5α-reductase Inhibition

Steroid 5α-reductase is an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of this enzyme is a therapeutic approach for conditions such as benign prostatic hyperplasia and androgenic alopecia. While a wide variety of compounds, including both steroidal and non-steroidal molecules, have been investigated as 5α-reductase inhibitors, there is currently no specific research available detailing the inhibitory activity of this compound or its close derivatives against this enzyme. wikipedia.org Therefore, its potential to act as a steroid 5α-reductase inhibitor remains to be explored.

Antidiabetic Activity

Derivatives of this compound have been investigated for their potential in managing diabetes mellitus. Research has primarily focused on their ability to inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and dipeptidyl peptidase-IV (DPP-IV). arabjchem.orgtandfonline.comnih.gov

One area of investigation is the inhibition of DPP-IV, an enzyme that inactivates incretin hormones, which are responsible for increasing insulin secretion. By inhibiting DPP-IV, these compounds can prolong the action of incretins, leading to better glycemic control. arabjchem.org For instance, certain chromen-2-one derivatives have been designed and synthesized as DPP-IV inhibitors. arabjchem.org In one study, two synthesized compounds demonstrated significant DPP-IV inhibition at a concentration of 10 μM. arabjchem.org

Another therapeutic target for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose in the intestine. tandfonline.comnih.gov By inhibiting this enzyme, the rate of glucose absorption is slowed, resulting in a reduction of postprandial hyperglycemia. Several coumarin derivatives have shown potent α-glucosidase inhibitory activity. tandfonline.comnih.gov Structure-activity relationship (SAR) studies have revealed that the presence of hydroxyl groups at specific positions on the coumarin scaffold, such as at the 7-position or 5,7-dihydroxy substitution, enhances this inhibitory activity. tandfonline.com Furthermore, a hydroxyl group at the 4'-position of a 3-arylcoumarin derivative was also found to be an active site for α-glucosidase inhibition. tandfonline.com

Some coumarin derivatives have also been found to stimulate glucose uptake in cultured liver cells, suggesting an alternative mechanism for their antidiabetic effects. nih.gov The diverse mechanisms through which these compounds can exert their antidiabetic effects make them promising candidates for further development. pnrjournal.com

Table 1: Antidiabetic Activity of Selected this compound Derivatives

Compound TypeTarget EnzymeKey Findings
Chromen-2-one derivativesDPP-IVTwo compounds showed significant inhibition at 10 μM concentration. arabjchem.org
3-Arylcoumarins with 7-hydroxyl groupα-GlucosidaseDemonstrated strong inhibitory activity. tandfonline.com
3-Arylcoumarins with 5,7-dihydroxy groupsα-GlucosidaseShowed higher activity than the 7-hydroxy derivatives. tandfonline.com
Coumarin hybridsα-Glucosidase, α-AmylaseExhibited inhibitory activity and some stimulated glucose uptake. nih.gov

Anticonvulsant Activity

Several derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. africaresearchconnects.comtandfonline.comresearchgate.net These studies often involve animal models where seizures are induced by chemical agents like pentylenetetrazole (PTZ) or through maximal electroshock (MES) to assess the protective effects of the compounds. africaresearchconnects.comresearchgate.net

In one study, novel substituted coumarins, including coumarinylthiazolines and coumarinylthiazolidin-4-ones, were synthesized. africaresearchconnects.com Three of these derivatives showed significant anticonvulsant activity against PTZ-induced seizures. africaresearchconnects.com Another study focused on triazolo-thiadiazines and triazolo-tetrazines derived from a coumarin precursor. tandfonline.com These compounds were tested using the maximal electroshock method and demonstrated excellent anticonvulsant activities. tandfonline.com

Structure-activity relationship (SAR) studies have provided insights into the chemical features that influence the anticonvulsant potential of these derivatives. It has been observed that the type and position of substituents on the coumarin ring play a crucial role. For example, the presence of electron-releasing groups, such as methoxy (B1213986) (OMe) and methyl (Me), was found to enhance anticonvulsant activity, while electron-withdrawing groups like chlorine (Cl) and bromine (Br) tended to decrease it. tandfonline.comtandfonline.com This suggests that electronic effects are a key determinant of the anticonvulsant efficacy of these compounds. nih.gov

Table 2: Anticonvulsant Activity of Selected this compound Derivatives

Compound SeriesAnticonvulsant Test ModelKey Findings
Coumarinylthiazolines and Coumarinylthiazolidin-4-onesPentylenetetrazole (PTZ)-induced seizuresThree derivatives showed significant anticonvulsant activity. africaresearchconnects.com
Triazolo-thiadiazines and Triazolo-tetrazinesMaximal Electroshock (MES)Exhibited excellent anticonvulsant activities. tandfonline.com
N-[2-oxo-2-(2-oxo-2H-chromen-3-yl)-ethyl]-benzenesulphonamide derivativesMaximal Electroshock (MES)Reduced hind limb tonic extension (HLTE) at doses of 30 and 100 mg/kg. researchgate.net

Antituberculosis Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for new antituberculosis agents. Several studies have reported the synthesis and in vitro evaluation of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govunila.ac.idnih.govmdpi.com

A series of coumarin-4-acetic acid benzylidene hydrazides were synthesized and tested against the H37Rv strain of Mycobacterium tuberculosis. nih.gov The results of these studies help in understanding the structure-activity relationships that govern the antitubercular effects of these molecules. For instance, the presence of electron-withdrawing groups on the coumarin scaffold has been suggested to be beneficial for antitubercular activity. nih.gov

In another study, new hydrazinyl thiazolyl coumarin derivatives were synthesized and evaluated for their antitubercular activity. unila.ac.id One of the compounds exhibited the highest activity against all tested pathogens, including Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 μg/mL. unila.ac.id Furthermore, furan and pyrrole derivatives incorporating a dicoumarin structure have also been synthesized and tested, with one compound showing a MIC of 1.6 μg/mL against the H37Rv strain, which was more potent than the standard drugs pyrazinamide and ciprofloxacin. mdpi.com

Table 3: Antituberculosis Activity of Selected this compound Derivatives

Compound SeriesM. tuberculosis StrainKey Findings
Coumarin-4-acetic acid benzylidene hydrazidesH37RvA 3D-QSAR analysis was performed to understand the structure-activity relationship. nih.gov
Hydrazinyl thiazolyl coumarin derivativesNot SpecifiedOne compound showed the highest activity with MIC values of 31.25–62.5 μg/mL. unila.ac.id
3,4-(dicoumarin-3-yl)-2,5-diphenyl furans and pyrrolesH37RvOne compound exhibited a MIC of 1.6 μg/mL, surpassing standard drugs. mdpi.com
4-Methyl-7-substituted coumarin derivativesFour different TB strainsCompounds with electron-withdrawing substituents showed enhanced activity. nih.gov

Anti-HIV Activity

The 4-hydroxycoumarin scaffold, from which this compound is derived, has been a focal point in the development of novel anti-HIV agents. nih.gov Research in this area has largely concentrated on the inhibition of HIV-1 protease, a crucial enzyme for viral replication. nih.gov

In a notable study, six new 4-hydroxycoumarin derivatives were synthesized and their potential to inhibit HIV-1 protease was investigated through molecular docking studies. nih.gov The docking results predicted that two of the synthesized compounds would have antiprotease activity. nih.gov Subsequent biological testing in MT-4 cells confirmed that one of these derivatives was able to inhibit HIV-1 replication by 76-78%, with a half-maximal inhibitory concentration (IC50) of 0.01 nM. nih.gov The antiprotease activity of this compound was found to be around 25%. nih.gov The discrepancy between the high level of infectivity inhibition and the moderate protease inhibition suggests that the compound might have other antiviral mechanisms of action, such as inhibiting integrase, another key viral enzyme. nih.gov

The hybridization of the coumarin pharmacophore with other moieties known for their anti-HIV activity, such as imidazole and s-triazine, has also been explored as a strategy to develop more potent inhibitors. mdpi.com This approach aims to create hybrid molecules that can target the virus through single or multiple mechanisms. mdpi.com

Table 4: Anti-HIV Activity of a Selected 4-Hydroxycoumarin Derivative

CompoundTargetIn Vitro Activity
4-Hydroxycoumarin derivative 7HIV-1 Protease76-78% inhibition of virus infectivity with an IC50 of 0.01 nM. nih.gov

Modulatory Effects on Efflux Pumps (e.g., P-gp, BCRP)

Derivatives of this compound have shown potential as modulators of efflux pumps, which are proteins that contribute to multidrug resistance (MDR) in cancer cells by actively transporting chemotherapeutic drugs out of the cell. researchgate.net The most well-studied of these pumps are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). researchgate.netoaepublish.com

Several coumarin compounds have been identified as inhibitors of P-gp-mediated drug efflux. nih.gov For example, clausarin, a coumarin isolated from Citrus sinensis, was found to inhibit the function of P-gp in a human leukemic cell line that overexpresses this transporter. nih.gov The ability of these compounds to inhibit efflux pumps could potentially reverse MDR and restore the efficacy of anticancer drugs. researchgate.net

Furthermore, some coumarin derivatives have been investigated as dual inhibitors of both P-gp and BCRP. oaepublish.comnih.gov The rationale behind this approach is that many resistant cancer cells co-express multiple efflux pumps. Certain N,N-bis(alkanol)amine aryl diester derivatives containing a coumarin group have been synthesized and shown to inhibit both P-gp and human carbonic anhydrase XII (hCA XII), an enzyme that modulates the activity of P-gp. nih.gov These dual-target inhibitors have demonstrated a synergistic effect in reversing MDR in cancer cells that overexpress both P-gp and hCA XII. nih.gov

Studies on 3-substituted coumarins have also indicated their ability to inhibit the NorA and MepA efflux pumps in Staphylococcus aureus, suggesting a broader role for these compounds in overcoming resistance mechanisms in both cancer and bacterial cells. mdpi.com

Table 5: Modulatory Effects of Selected Coumarin Derivatives on Efflux Pumps

Compound/Derivative TypeEfflux Pump(s) TargetedKey Findings
ClausarinP-glycoprotein (P-gp)Inhibited P-gp-mediated drug efflux in K562/R7 human leukemic cells. nih.gov
N,N-bis(alkanol)amine aryl diester derivatives with a coumarin groupP-gp and hCA XII (modulator of P-gp)Acted as dual inhibitors, showing a synergistic MDR reversal effect. nih.gov
3-Substituted coumarinsNorA and MepA (S. aureus)Enhanced the activity of antibiotics through efflux pump inhibition. mdpi.com

Other Reported Biological Activities (e.g., Molluscicidal, Anthelmintic, Hypnotic, Insecticidal)

In addition to the aforementioned activities, derivatives of this compound have been explored for a range of other biological effects.

Anthelmintic Activity: Several coumarin-oxadiazole derivatives have been synthesized and screened for their in vitro anthelmintic activity using adult Indian earthworms (Pheretima posthuma). niscpr.res.in Among the synthesized compounds, those with a 4-chloro substitution demonstrated the most significant activity when compared to the standard drug, albendazole. niscpr.res.in

Insecticidal and Larvicidal Activity: The insecticidal properties of coumarin and its derivatives have been recognized, with some compounds showing the ability to quickly poison and kill insects. nih.govgoogle.com The toxicological mechanism may involve the inhibition of detoxification enzymes and glycometabolism in the target insects. nih.gov Furthermore, certain 4-hydroxycoumarin derivatives have been evaluated for their larvicidal activity against the mosquito Aedes aegypti. nih.gov Two compounds, brodifacoum and cis-flocoumafen, exhibited strong activity with LC50 values of 8.23 and 9.34 ppm, respectively. nih.gov

Hypnotic Activity: While specific studies on the hypnotic effects of this compound are not extensively detailed in the provided context, the broader class of 4-hydroxycoumarin derivatives has been associated with hypnotic and sedative properties. researchgate.net

Molluscicidal Activity: Information regarding the molluscicidal activity of this compound and its derivatives is not prominently featured in the available search results. Further research would be needed to establish any significant findings in this area.

Table 6: Other Biological Activities of Selected this compound Derivatives

ActivityCompound TypeOrganism/ModelKey Findings
AnthelminticCoumarin-oxadiazole derivativesPheretima posthuma (earthworm)4-chloro derivatives showed maximum activity. niscpr.res.in
InsecticidalCoumarinSpodoptera litura (insect)Inhibited growth and development by affecting detoxification enzymes. nih.gov
Larvicidal4-Hydroxycoumarin derivatives (Brodifacoum, cis-flocoumafen)Aedes aegypti (mosquito)Strong activity with LC50 values of 8.23 and 9.34 ppm. nih.gov

Mechanistic Investigations of 3 Acetyl 4 Hydroxy 2h Chromen 2 One Bioactivity

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for derivatives of 3-Acetyl-4-hydroxy-2H-chromen-2-one are diverse, reflecting the broad spectrum of biological targets they can engage. A primary mechanism for many coumarin (B35378) derivatives is enzyme inhibition. nih.gov For instance, derivatives of this compound have been designed as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of neurodegenerative disorders like Alzheimer's disease. nih.gov The inhibitory action often involves the coumarin scaffold binding to the active site of the enzyme, thereby blocking its catalytic function. nih.govresearchgate.net

Another key mechanism is the modulation of signaling pathways. For example, a coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, has been shown to activate CREB-mediated gene expression. researchgate.net This activation occurs through the stimulation of protein kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK), ultimately leading to neuroprotective effects. researchgate.net

Furthermore, some derivatives exhibit their bioactivity through interactions with myosin. The compound (3-(N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one (BHC) was identified as an inhibitor of skeletal myosin II ATPase activity. nih.gov The proposed mechanism involves the binding of the BHC scaffold to the myosin motor domain, which interferes with the ATP hydrolysis cycle necessary for muscle contraction. nih.gov This highlights the potential for these compounds to act as muscle relaxants.

The anticoagulant properties of many 4-hydroxycoumarin (B602359) derivatives are well-known and stem from their ability to antagonize vitamin K. nih.gov They inhibit the enzyme vitamin K 2,3-epoxide reductase, which is crucial for the recycling of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors in the liver. mdpi.com

Enzyme-Ligand Interactions and Binding Modes

The interaction between this compound derivatives and their target enzymes is often characterized by specific binding modes within the enzyme's active site. Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions.

For instance, in the inhibition of class II myosins by BHC and its analogues, molecular docking studies suggest that these compounds bind to the same site as blebbistatin, a known myosin inhibitor. nih.gov The proposed pharmacophore includes the aromatic coumarin core, a hydrogen-bonding region, and a hydrophobic side chain, which all contribute to the binding affinity. nih.gov The enamine tautomer, stabilized by an intramolecular hydrogen bond, is believed to be the active form for some of these inhibitors. nih.gov

In the context of MAO-B inhibition, docking studies with chalcocoumarins (3-cinnamoyl-2H-chromen-2-ones) have shown that these ligands bind stably to the active site of the enzyme. nih.gov Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in stabilizing the ligand-enzyme complex. nih.gov Similarly, for AChE inhibitors, docking studies have revealed that derivatives can fit snugly into the active site of the human enzyme. researchgate.net

The crystal structure of this compound itself reveals the presence of a strong intramolecular O-H···O hydrogen bond. nih.gov This feature can influence its interaction with biological targets. The molecule can exist in different polymorphic forms, which can affect its packing and intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking. nih.govresearchgate.net

Role in Modulating Specific Biological Pathways

Derivatives of this compound have been shown to modulate a variety of biological pathways, leading to their observed pharmacological effects.

One significant pathway influenced by these compounds is the CREB signaling pathway, which is crucial for neuronal survival and memory formation. A novel synthetic coumarin-chalcone derivative was found to activate this pathway, leading to the upregulation of brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein BCL2. researchgate.net This modulation provides a basis for its neuroprotective effects in cellular models of Alzheimer's disease. researchgate.net

Another critical pathway targeted by these compounds is the NF-κB signaling pathway, which plays a key role in inflammation and cell survival. A bis(4-hydroxy-2H-chromen-2-one) derivative was shown to inhibit TNFα-induced NF-κB activation in leukemia cell lines. nih.gov This inhibition was observed at both the transcriptional and protein levels, suggesting a potential anti-inflammatory and anti-proliferative role for this compound. nih.gov

Furthermore, the well-established anticoagulant activity of 4-hydroxycoumarin derivatives is a direct consequence of their modulation of the vitamin K cycle, a critical biological pathway for blood coagulation. mdpi.com By inhibiting vitamin K epoxide reductase, these compounds disrupt the synthesis of functional clotting factors. mdpi.com

Investigation of Multi-target Modulation

The structural versatility of the this compound scaffold lends itself to the design of multi-target-directed ligands, a promising strategy for treating complex multifactorial diseases like Alzheimer's. nih.gov By decorating the 2H-chromen-2-one skeleton, researchers have developed dual inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov

One such derivative, bearing a propargylamine (B41283) moiety, emerged as a potent and selective MAO-B inhibitor while also moderately inhibiting AChE. nih.gov This dual activity is significant because both enzymes are key targets in Alzheimer's disease therapy. The ability to hit multiple targets with a single molecule can offer enhanced therapeutic efficacy. nih.gov

Further research into coumarin-chalcone hybrids has also identified compounds with inhibitory activity against MAO-B, highlighting the potential for this class of molecules to act on multiple enzyme systems. nih.gov The development of these multi-target agents often involves a rational design approach, where different functional groups are strategically added to the core scaffold to achieve the desired inhibitory profile against multiple biological targets. researchgate.net

Cellular and Subcellular Effects

The biological activity of this compound derivatives manifests in a range of cellular and subcellular effects. In studies on neuroblastoma cell lines, a derivative designed as a dual AChE-MAO-B inhibitor demonstrated low cytotoxicity and a promising neuroprotective effect against oxidative stress induced by mitochondrial toxins. nih.gov This suggests that the compound can protect neurons from damage, a key goal in treating neurodegenerative diseases.

In the context of cancer, derivatives of this coumarin have been shown to possess antiproliferative activity against various cancer cell lines. mdpi.commdpi.com For example, pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole (B1197879) derivatives of 6-bromo-3-acetyl-2H-chromen-2-one exhibited promising antitumor activity against a liver carcinoma cell line. mdpi.com Another study found that a pyran derivative showed potent cytotoxic activity against a human gastric cancer cell line. mdpi.com

Furthermore, a bis(4-hydroxy-2H-chromen-2-one) derivative was found to have cytostatic effects on leukemia cell lines at low concentrations and induced a decrease in cell viability at higher concentrations. nih.gov Interestingly, this compound did not affect the viability of normal peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells. nih.gov These cellular effects are often the result of the compound's interaction with specific molecular targets and modulation of key signaling pathways within the cell.

Medicinal Chemistry and Drug Discovery Applications

3-Acetyl-4-hydroxy-2H-chromen-2-one as a Privileged Scaffold for Drug Development

The 2H-chromen-2-one (coumarin) core is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.nethebmu.edu.cn This designation stems from its recurring presence in a wide array of biologically active compounds, demonstrating its ability to interact with diverse biological targets. nih.govresearchgate.nethebmu.edu.cn The planar structure of the coumarin (B35378) backbone is considered advantageous for fitting into the catalytic sites of enzymes. nih.gov

Specifically, the this compound structure serves as a versatile template for designing molecules with a range of pharmacological activities. nih.govontosight.ai The chromone (B188151) scaffold, a related structure, is also considered a privileged platform in drug design due to its broad spectrum of biological properties. nih.govrsc.orgmdpi.com The inherent bioactivity of the coumarin nucleus makes its derivatives, including this compound, promising candidates for drug discovery programs. dntb.gov.uamdpi.com

Design and Synthesis of Novel Chemical Entities based on the this compound Scaffold

The synthesis of this compound itself can be achieved through various methods. One common approach involves the reaction of 4-hydroxycoumarin (B602359) with glacial acetic acid in the presence of a catalyst like phosphorus oxychloride. sciepub.comhu.edu.jo Another method is the condensation of p-bromophenylacetate with malonyl chloride under Friedel-Crafts reaction conditions, which yields a derivative of 3-acetyl-4-hydroxycoumarin. ias.ac.in

Once obtained, the this compound scaffold is readily modified to create a library of novel chemical entities. dntb.gov.uanih.gov For instance, it can undergo condensation reactions with various aldehydes and other reagents to produce more complex molecules with diverse functionalities. nih.govresearchgate.net One-pot, multi-component reactions are often employed to efficiently generate derivatives. researchgate.netfrontiersin.org For example, new thiazolyl coumarin derivatives have been synthesized by condensing 3-acetyl-4-hydroxycoumarin with arylaldehydes and thiourea (B124793). researchgate.net Similarly, novel 3-acetylcoumarin (B160212) oxadiazole derivatives have been prepared with expected biological activity. nih.gov

The following table provides examples of synthetic methods for 3-acetyl-4-hydroxycoumarin and its derivatives:

Starting Material(s)Reagents/ConditionsProductReference
4-hydroxycoumarin, glacial acetic acidPhosphorus oxychloride (POCl3), reflux3-acetyl-4-hydroxycoumarin sciepub.comhu.edu.jo
p-Bromophenylacetate, malonyl chlorideFriedel-Crafts reaction conditions6-bromo-3-acetyl-4-hydroxy-coumarin ias.ac.in
3-acetyl-4-hydroxycoumarin, arylaldehydes, thiourea, ammonium (B1175870) acetate (B1210297)Reflux in dimethyl carbonate (DMC)Thiazolyl coumarin derivatives researchgate.net
3-acetyl-4-hydroxycoumarin, appropriate aldehydeMethanol-water mixture, reflux3-Acetyl-(E)-N-arylidenecoumarin-4-oxyacetic hydrazones nih.gov

Development of Multi-functional Directed Ligands

The concept of multi-target-directed ligands (MTDLs) is a promising strategy in drug discovery, particularly for complex multifactorial diseases. nih.govrsc.orgacs.org The this compound scaffold is well-suited for the development of MTDLs due to its ability to be functionalized at multiple positions, allowing for the incorporation of different pharmacophores that can interact with various biological targets simultaneously. nih.govontosight.ai

For example, researchers have designed and synthesized dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors by decorating the 2H-chromen-2-one skeleton. nih.gov This approach is particularly relevant for neurodegenerative diseases like Alzheimer's, where multiple pathways are implicated. nih.govrsc.org By introducing different substituents onto the coumarin core, it is possible to create hybrid compounds that can, for instance, chelate metal ions and inhibit key enzymes. nih.gov

Lead Optimization and Compound Libraries

Lead optimization is a crucial step in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govpatsnap.com The this compound scaffold provides an excellent starting point for lead optimization. nih.govdntb.gov.ua

By systematically altering the substituents on the coumarin ring, chemists can generate compound libraries to explore structure-activity relationships (SARs). nih.gov This involves creating a series of analogues with variations at different positions of the scaffold and evaluating their biological activity. For example, replacing the acetyl methyl group with bulkier ethyl and propyl groups has been explored to understand its impact on inhibitory activity. nih.gov The generation of such libraries allows for the identification of key structural features responsible for the desired biological effect and helps in refining the lead compound into a more potent and selective drug candidate. nih.govpatsnap.com

Potential Therapeutic Applications for Various Diseases

Derivatives of this compound have shown promise in a variety of therapeutic areas, underscoring the versatility of this scaffold. ontosight.aisciepub.comresearchgate.netsamipubco.comnih.gov

Coumarin derivatives are well-known for their anticoagulant properties. ontosight.aisamipubco.com this compound and its parent compound, 4-hydroxycoumarin, have been shown to increase blood coagulation time. samipubco.com Studies have demonstrated that these compounds exhibit anticoagulant effects, which could be beneficial in preventing and treating thrombotic disorders. ontosight.aisamipubco.com The anticoagulant activity is a key feature that has driven research into the cardiovascular applications of these compounds. nih.gov Furthermore, some chromenone derivatives have been investigated for their ability to activate cardiac myosin, suggesting potential applications in heart failure. nih.govgoogle.com

The following table summarizes the anticoagulant activity of some coumarin derivatives:

CompoundEffect on Coagulation TimePotential ApplicationReference
4-HydroxycoumarinIncreasedAnticoagulant samipubco.com
3-Acetyl-4-hydroxycoumarinIncreasedAnticoagulant samipubco.com
4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrileHigher anticoagulant activity than warfarin (B611796)Anticoagulant hu.edu.jo

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease necessitates the development of multi-target drugs. nih.govrsc.org The this compound scaffold has been utilized to design compounds that can simultaneously target multiple pathways involved in the pathology of Alzheimer's. dntb.gov.uanih.gov

Researchers have successfully synthesized dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in the progression of Alzheimer's disease, by modifying the 2H-chromen-2-one core. nih.gov For instance, a derivative bearing a propargylamine (B41283) moiety at position 3 showed potent and selective MAO-B inhibition. nih.gov Furthermore, some derivatives have demonstrated neuroprotective effects in cell-based models of oxidative stress. nih.gov The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential as neurotherapeutics. nih.gov

The following table highlights the activity of a promising derivative for neurodegenerative diseases:

Compound DerivativeTarget(s)In Vitro ActivityPotential ApplicationReference
Derivative 3h (with propargylamine moiety)AChE, MAO-BModerate AChE inhibitor (IC50 = 8.99 µM), Potent and selective MAO-B inhibitor (IC50 = 2.8 nM)Alzheimer's Disease nih.gov

Infectious Diseases

Derivatives of this compound have been a focal point of research in the quest for new agents to combat infectious diseases, including those caused by bacteria, fungi, viruses, and mycobacteria.

Bacterial Infections:

Schiff bases derived from the condensation of this compound with various amines have shown notable antibacterial properties. For instance, a series of Schiff bases synthesized with 5-(4-ethoxy/halo substituted phenyl)-1,3,4-oxadiazol-2-amine exhibited strong antibacterial effects against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. researchgate.net The presence of halogen elements in these derivatives was found to be a significant contributor to their potent activity, which was comparable to the standard drug penicillin. researchgate.net Similarly, Schiff bases incorporating a 1,3,4-oxadiazole (B1194373) moiety demonstrated efficacy against bacterial strains. ijsrst.comresearchgate.net Another study involving Schiff bases derived from semicarbazide, thiosemicarbazide, 2-aminoethanol, and 2-aminothioethanolamine also reported antibacterial activity against S. aureus, E. coli, S. typhi, and B. subtilis. researchgate.net Furthermore, chalcone (B49325) derivatives of this compound have been synthesized and evaluated for their antibacterial potential. academie-sciences.fr

Fungal Infections:

The antifungal potential of this compound derivatives is well-documented. Schiff bases prepared by condensing it with amino pyridines were tested against various fungal species, including Aspergillus niger, Penicillium chrysogenum, and Aspergillus flavus, with some derivatives showing encouraging results. jocpr.com In another study, Schiff bases derived from 5-(4-ethoxy/halo substituted phenyl)-1,3,4-oxadiazol-2-amine displayed excellent antifungal activity against A. niger, P. chrysogenum, Fusarium moniliforme, and A. flavus, comparable to the standard drug Griseofulvin. researchgate.net The antimicrobial activity is thought to be due to the combined presence of the coumarin and oxadiazole moieties. researchgate.net Other Schiff base derivatives have also been synthesized and have shown activity against a similar panel of fungal strains. researchgate.netjocpr.com The antifungal activity of coumarins is known to be structure-dependent, with factors like the presence of a hydroxyl group at position 7 or chloro substituents enhancing their properties. cabidigitallibrary.org

Viral Infections:

While the primary focus has been on antibacterial and antifungal activities, some coumarin derivatives have shown promise as antiviral agents. jocpr.com The broad biological profile of coumarins includes antiviral and anti-HIV properties, suggesting that derivatives of this compound could be further explored for these applications. researchgate.netjocpr.com

Tuberculosis:

The 1,3,4-oxadiazole nucleus, a common feature in many derivatives of this compound, is associated with antitubercular activity. researchgate.net Schiff bases incorporating 1,3,4-thiadiazole (B1197879) have also been synthesized and evaluated for their antitubercular properties against the H37Rv strain of Mycobacterium tuberculosis. ijsrst.comisroset.org

Table 1: Antibacterial and Antifungal Activity of this compound Derivatives

Derivative TypeTarget OrganismsKey Findings
Schiff bases with 5-(4-ethoxy/halo substituted phenyl)-1,3,4-oxadiazol-2-amineS. aureus, B. subtilis, E. coli, S. typhi, A. niger, P. chrysogenum, F. moniliforme, A. flavusStrong antibacterial activity (comparable to penicillin) and excellent antifungal activity (comparable to Griseofulvin). researchgate.net
Schiff bases with amino pyridinesA. niger, P. chrysogenum, A. flavusEncouraging antifungal activity observed for some derivatives. jocpr.com
Schiff bases with semicarbazide, thiosemicarbazide, 2-aminoethanol, and 2-aminothioethanolamineS. aureus, E. coli, S. typhi, B. subtilis, A. niger, P. chrysogenum, F. moniliforme, A. flavusDemonstrated both antibacterial and antifungal activities. researchgate.net
Chalcone derivativesBacterial strainsEvaluated for antibacterial activity. academie-sciences.fr

Inflammatory Conditions

This compound and its derivatives have demonstrated significant anti-inflammatory potential. The parent compound itself has been noted for its anti-inflammatory effects. ontosight.ai Research into derivatives has further expanded on this activity. For instance, chalcone derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties. indexcopernicus.com Specifically, 4-Aryl-2-amino-6-(4-hydroxy coumarin-3-yl) pyridine-3-carbonitriles, derived from chalcones, were investigated for their anti-inflammatory activity through indirect haemolytic and lipoxygenase inhibition assays, with several compounds showing good activity. indexcopernicus.com The 1,3,4-oxadiazole moiety, often incorporated into derivatives, is also associated with anti-inflammatory properties. researchgate.net Natural products containing the coumarin moiety are known to possess pharmacological activities that include anti-inflammatory effects. iucr.org

Cancer

The coumarin nucleus is a well-established scaffold in the design of anticancer agents, and derivatives of this compound have been a significant area of this research. jocpr.com Schiff bases derived from this compound have shown cytotoxic properties. jocpr.com In one study, a series of coumarin-based imines/enamines were synthesized and evaluated for their cytotoxic activities against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. nih.gov The 4-chlorobenzyl analog was identified as a potent and selective cytotoxic agent, comparable to the standard drug doxorubicin. nih.gov Another area of exploration is the synthesis of coumarinyl 4-thiazolidinone (B1220212) derivatives, which have been investigated for their antiangiogenic activity, a crucial aspect of cancer therapy. impactfactor.org The inherent anticancer potential of the coumarin moiety, combined with the structural diversity achievable through derivatization of this compound, makes this a promising field for the development of new cancer therapeutics. iucr.org

Table 2: Anticancer Activity of this compound Derivatives

Derivative TypeCancer Cell LinesKey Findings
Imines/enaminesMCF-7 (breast), A549 (lung)4-chlorobenzyl analog showed potent and selective cytotoxicity, comparable to doxorubicin. nih.gov
Coumarinyl 4-thiazolidinones-Investigated for antiangiogenic activity. impactfactor.org

Metabolic Disorders (e.g., diabetes)

Derivatives of this compound have also been investigated for their potential in managing metabolic disorders like diabetes. Chalcone derivatives, synthesized from this compound, have been a particular focus in this area. sdiarticle4.com The coumarin scaffold itself is associated with antidiabetic properties, and the synthesis of new derivatives aims to enhance this activity. indexcopernicus.com

Muscle Relaxation

A notable application of this compound derivatives is in the field of muscle relaxation. A specific Schiff base derivative, 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC), was identified as an inhibitor of skeletal muscle myosin II. nih.govresearchgate.net This compound was found to selectively block nerve-evoked muscle contraction without affecting neurotransmitter release. researchgate.net This selective action makes it a valuable tool for studying neurotransmission and a potential lead compound for developing therapeutics to treat conditions that would benefit from muscle relaxation. nih.govresearchgate.net Further research has involved the synthesis of numerous analogs of BHC to explore structure-activity relationships and improve properties like potency and selectivity for skeletal myosin over cardiac myosin. nih.gov

Pharmacological Profiling of Derivatives

The pharmacological profiling of derivatives of this compound has revealed a rich and diverse range of biological activities. The core coumarin structure is a versatile scaffold that allows for extensive chemical modification, leading to compounds with tailored pharmacological profiles.

The introduction of different functional groups and heterocyclic rings has been a key strategy in modulating the activity of these derivatives. For example, the synthesis of Schiff bases by condensing this compound with various amines has yielded compounds with potent antibacterial, antifungal, and anticancer activities. researchgate.netjocpr.comnih.gov The nature of the substituent on the amine plays a crucial role in determining the potency and selectivity of the final compound. researchgate.netnih.gov

The incorporation of 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties has been particularly fruitful, leading to derivatives with a broad spectrum of antimicrobial and antitubercular activities. researchgate.netijsrst.comijsrst.com These heterocyclic rings are known to enhance the biological activity of the parent coumarin molecule. researchgate.net

Chalcone derivatives represent another important class of compounds derived from this compound. These have been investigated for their anti-inflammatory, antibacterial, and antidiabetic properties. academie-sciences.frindexcopernicus.comsdiarticle4.com The α,β-unsaturated ketone system of the chalcone moiety is a key structural feature that contributes to their biological activity.

Furthermore, the modification of the acetyl group at the 3-position has led to the development of potent and selective muscle relaxants. nih.gov The synthesis of analogs with different side chains has allowed for the fine-tuning of their inhibitory activity against specific myosin isoforms. nih.gov

Future Directions and Research Gaps

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount for the widespread investigation and potential commercialization of 3-acetyl-4-hydroxy-2H-chromen-2-one and its derivatives. Current methods, while effective, often involve harsh reaction conditions, toxic catalysts, or lengthy procedures. asianpubs.org Future research should focus on the following areas:

Green Synthesis: Exploring environmentally friendly approaches, such as microwave-assisted synthesis and the use of green catalysts like nano ZnO, can lead to more sustainable and efficient production. asianpubs.orgchimicatechnoacta.ru The use of supercritical diethyl ether as a reaction medium also presents a novel, mild, and green alternative. researchgate.net

One-Pot Reactions: Designing one-pot, multi-component reactions can streamline the synthesis process, reducing time, cost, and waste. chimicatechnoacta.rufrontiersin.org

Novel Catalysts: Investigating the utility of new catalysts, including biogenic nanoparticles and solid acid catalysts, could enhance reaction yields and selectivity. chimicatechnoacta.rusamipubco.com For instance, zirconia-based catalysts have shown promise in solid-phase synthesis. asianpubs.org

Deepening Mechanistic Understanding of Bioactivity

While this compound has been shown to possess various biological activities, including antimicrobial, anticancer, and anticoagulant effects, the underlying mechanisms of action are not fully elucidated. samipubco.commdpi.comresearchgate.net Future studies should aim to:

Identify Molecular Targets: Pinpointing the specific enzymes, receptors, or signaling pathways that the compound interacts with is crucial. For example, its potential as a myosin inhibitor warrants further investigation. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the compound and evaluating the impact on its biological activity can provide valuable insights into the key functional groups responsible for its effects. nih.govnih.gov

Computational Modeling: Employing molecular docking and other computational techniques can help predict binding affinities and interaction modes with biological targets, guiding the design of more potent and selective derivatives. researchgate.net

Development of Targeted Drug Delivery Systems

To enhance the therapeutic efficacy and minimize potential side effects of this compound, the development of targeted drug delivery systems is a promising area of research. nih.gov This can be achieved through:

Nanoparticle-Based Delivery: Encapsulating the compound within nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles, can improve its solubility, stability, and bioavailability. mdpi.combohrium.com Biogenic zinc oxide nanoparticles have been used in the synthesis of its derivatives, suggesting a potential for dual-functionality as both a catalyst and a component of a delivery system. researchgate.net

Conjugation with Targeting Ligands: Attaching molecules that specifically recognize and bind to receptors overexpressed on cancer cells or other target tissues can ensure selective delivery of the compound. nih.govnih.gov

Stimuli-Responsive Systems: Designing delivery systems that release the compound in response to specific stimuli present in the target microenvironment, such as changes in pH or enzyme levels, can further enhance targeting and reduce off-target effects. nih.gov

Investigation of Synergistic Effects with other Therapeutic Agents

Combining this compound with other existing drugs could lead to enhanced therapeutic outcomes, particularly in the treatment of complex diseases like cancer. Future research should explore:

Combination Therapy Studies: Evaluating the in vitro and in vivo efficacy of combining this compound with standard chemotherapeutic agents or other targeted therapies.

Mechanisms of Synergy: Investigating how the compound interacts with other drugs at a molecular level to produce synergistic effects. This could involve targeting different pathways in a disease process or overcoming drug resistance mechanisms.

Development of Co-loaded Delivery Systems: Creating single delivery systems that encapsulate both this compound and another therapeutic agent to ensure their simultaneous delivery to the target site.

Clinical Translation Potential

While preclinical studies have shown promising results for this compound and its derivatives, the ultimate goal is to translate these findings into clinical applications. mdpi.com This will require:

Preclinical Toxicology Studies: Conducting comprehensive studies to evaluate the safety profile of the compound and its derivatives in animal models.

Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its bioavailability and optimal dosing regimens.

Clinical Trials: If preclinical data is favorable, well-designed clinical trials will be necessary to evaluate the safety and efficacy of the compound in humans for specific disease indications.

Q & A

Basic Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., acetyl group at C3: δ ~2.6 ppm for CH₃; carbonyl at C4: δ ~160-180 ppm) .
    • FT-IR : Identify O–H stretches (~3200 cm⁻¹) and conjugated carbonyl bands (~1680 cm⁻¹) .
  • Chromatography :
    • HPLC with UV detection (λ ~270-310 nm) monitors purity, while LC-MS identifies degradation products .

Data Validation : Cross-reference with X-ray crystallography (e.g., SHELXL refinement) for unambiguous structural confirmation .

How does the compound’s stability vary under different laboratory conditions, and what degradation products are formed?

Basic Question
Stability studies reveal:

  • Thermal Stability : Degrades above 150°C, forming decarboxylated products (e.g., 4-methylcoumarin) .
  • Photolytic Degradation : UV exposure induces ring-opening reactions, yielding phenolic derivatives .
  • Hydrolytic Sensitivity : The acetyl group hydrolyzes in alkaline conditions (pH >10), forming 4-hydroxy-7-methylcoumarin .

Analytical Protocol : Use accelerated stability testing (ICH Q1A guidelines) with HPLC-MS to track degradation pathways .

What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Advanced Question
Challenges :

  • Disorder in the Acetyl Group : Dynamic rotation leads to split positions in the crystal lattice .
  • Polymorphism : Multiple packing arrangements (e.g., monoclinic vs. triclinic systems) complicate phase identification .

Q. SHELX Solutions :

  • SHELXL : Refines anisotropic displacement parameters to model disorder.
  • SHELXD : Resolves phase problems in twinned crystals using dual-space algorithms .

Case Study : Ghouili et al. (2015) resolved polymorphic forms (space groups P2₁/c and P-1) via SHELXL refinement .

How can computational methods predict biological targets and structure-activity relationships (SAR)?

Advanced Question

  • Molecular Docking : Studies on cobalt(II) complexes of this compound revealed binding affinity for DNA gyrase (PDB: 1KZN) via hydrophobic interactions and hydrogen bonding .
  • QSAR Models : Substituent effects (e.g., electron-withdrawing groups at C7) correlate with enhanced antimicrobial activity (R² = 0.89 in logistic regression models) .

Q. Protocol :

Perform density functional theory (DFT) to optimize geometry (B3LYP/6-31G* basis set).

Dock into target proteins (e.g., COX-2) using AutoDock Vina .

What strategies optimize the synthesis of derivatives for enhanced bioactivity?

Advanced Question
Derivatization Approaches :

  • Fluorination at C7 : Increases lipophilicity (logP +0.5) and blood-brain barrier penetration .
  • Metal Complexation : Cobalt(II) complexes exhibit 3-fold higher antioxidant activity (IC₅₀ = 12 µM vs. DPPH) compared to the parent compound .

Q. Synthetic Workflow :

Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (e.g., 80°C, 300W) .

Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for improved solubility .

Retrosynthesis Analysis

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3-Acetyl-4-hydroxy-2H-chromen-2-one
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Reactant of Route 2
3-Acetyl-4-hydroxy-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.